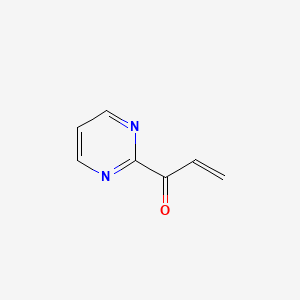
3-(2-Aminopropoxy)-5-chlorobenzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminopropoxy)-5-chlorobenzoic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of an aminopropoxy group attached to a chlorobenzoic acid moiety, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminopropoxy)-5-chlorobenzoic acid hydrochloride typically involves the reaction of 5-chlorosalicylic acid with 2-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and additional purification steps may be employed to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminopropoxy)-5-chlorobenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where the chlorine atom or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound.
Scientific Research Applications
3-(2-Aminopropoxy)-5-chlorobenzoic acid hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be employed in biochemical studies to investigate its interactions with biological molecules.
Medicine: The compound has potential therapeutic applications and may be studied for its pharmacological properties.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(2-Aminopropoxy)-5-chlorobenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminopropoxy group and chlorobenzoic acid moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Aminopropoxy)-2-chlorobenzoic acid hydrochloride
- 3-(2-Aminopropoxy)-4-chlorobenzoic acid hydrochloride
Uniqueness
3-(2-Aminopropoxy)-5-chlorobenzoic acid hydrochloride is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties compared to similar compounds. The position of the chlorine atom and the aminopropoxy group can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C10H13Cl2NO3 |
|---|---|
Molecular Weight |
266.12 g/mol |
IUPAC Name |
3-(2-aminopropoxy)-5-chlorobenzoic acid;hydrochloride |
InChI |
InChI=1S/C10H12ClNO3.ClH/c1-6(12)5-15-9-3-7(10(13)14)2-8(11)4-9;/h2-4,6H,5,12H2,1H3,(H,13,14);1H |
InChI Key |
RKCFHQSMXGIPQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC(=CC(=C1)C(=O)O)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{5-oxo-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B13555981.png)

![tert-butyl N-{[4-(4-hydroxyphenyl)phenyl]methyl}carbamate](/img/structure/B13555987.png)
![4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-c]pyridine](/img/structure/B13555993.png)


![Tert-butyl4-{methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}piperidine-1-carboxylate](/img/structure/B13556011.png)
![[2-[Cyclohexyl(methyl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13556012.png)



![rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptanehydrochloride](/img/structure/B13556033.png)

